molecular formula C19H14INO4 B4997168 METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4997168
M. Wt: 447.2 g/mol
InChI Key: PIDSAFNGJOFYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology

Preparation Methods

The synthesis of METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

METHYL 4-(5-IODOFURAN-2-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(5-iodofuran-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO4/c1-9-14(19(23)24-2)15(12-7-8-13(20)25-12)16-17(21-9)10-5-3-4-6-11(10)18(16)22/h3-8,15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSAFNGJOFYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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